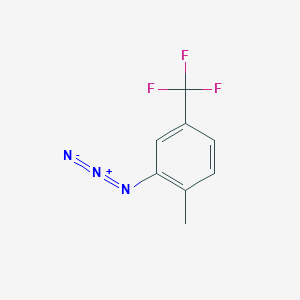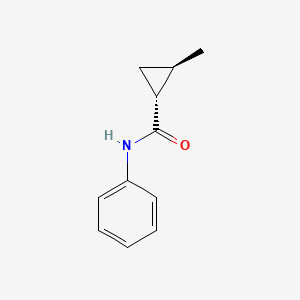
Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its cyclopropane ring, which is substituted with a methyl group and a phenyl group, and an amide functional group. The stereochemistry of the compound is denoted by the (1r,2r) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropane ring, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted amides or cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring’s strained structure allows it to participate in unique chemical interactions, while the amide group can form hydrogen bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rac-(1r,2r)-2-methoxycyclopropan-1-amine hydrochloride
- Rac-(1r,2r)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
- Rac-(1r,2r)-2-(isopropoxycarbonyl)cyclohexane-1-carboxylic acid
Uniqueness
Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropane ring provides a rigid and strained structure, making it a valuable scaffold in synthetic chemistry and drug design.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO/c1-8-7-10(8)11(13)12-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10-/m1/s1 |
InChI-Schlüssel |
BCXSTAHNWKWQEX-PSASIEDQSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]1C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1CC1C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


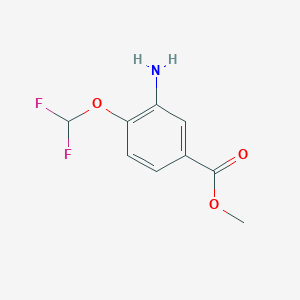
![tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate](/img/structure/B13569445.png)
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
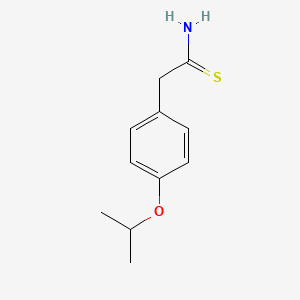
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
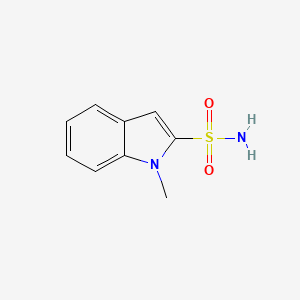
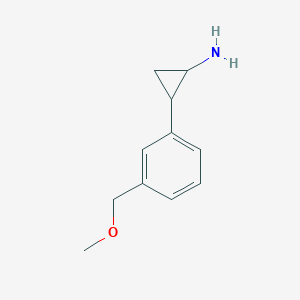
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
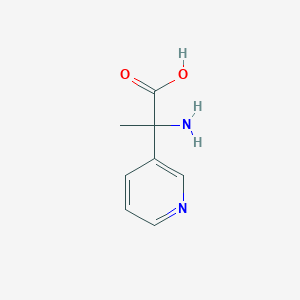
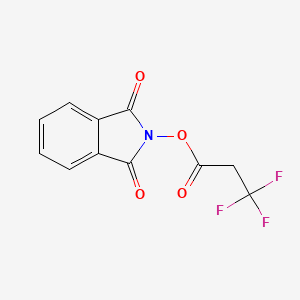

![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)
